molecular formula C10H8ClF4NO B1463730 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1311314-95-0

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No. B1463730
M. Wt: 269.62 g/mol
InChI Key: HRGWDZDMRIGQLM-UHFFFAOYSA-N
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Description

“2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is a substituted benzoic acid derivative .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The key step in the preparation of saflufenacil, an analog of the compound, involved the reaction between a substituted aniline and an oxazinone .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” can be represented by the SMILES string CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The empirical formula is C9H7ClF3NO and the molecular weight is 237.61 .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Comparative Metabolism in Herbicides

One of the primary applications of chloroacetamide derivatives, including compounds structurally related to 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide, has been in the development and analysis of herbicides. Studies have focused on understanding the metabolic pathways of these compounds in liver microsomes of both humans and rats. This research has helped elucidate the complex metabolic activations these compounds undergo, contributing to their carcinogenicity via a pathway leading to DNA-reactive products. Specifically, acetochlor and other chloroacetamide herbicides have been investigated for their conversion into metabolites that form carcinogenic dialkylbenzoquinone imine, highlighting the importance of understanding their metabolism for safety and regulatory purposes (Coleman et al., 2000).

Potential Pesticide Applications

Derivatives of chloroacetamide and related compounds have been characterized for their potential as pesticides. New derivatives have been synthesized and analyzed using X-ray powder diffraction to understand their structural properties, which is essential for designing effective pesticides. This research is foundational for developing new pesticide formulations that are more efficient and environmentally friendly. Such studies contribute to the field of agricultural chemistry by providing insights into the molecular structures that are most effective against pests (Olszewska et al., 2008).

Antimicrobial Agent Development

Research into chloroacetamide derivatives has also extended to the development of antimicrobial agents. Synthesis and evaluation of new compounds have shown potential antibacterial and antifungal activities. By modifying the phenyl acetamide derivatives with fluorine atoms at specific positions, researchers have enhanced the antimicrobial properties of these compounds. This suggests a promising avenue for developing new antimicrobial drugs that can be used to combat resistant strains of bacteria and fungi, addressing a growing concern in public health (Parikh & Joshi, 2014).

Development of Thrombin Inhibitors

In medicinal chemistry, chloroacetamide derivatives have been explored for their application in developing thrombin inhibitors. A scalable synthesis route has been developed for a compound that shows promise as a thrombin inhibitor, highlighting the potential of chloroacetamide derivatives in therapeutic applications. This research is crucial for creating new medications that can prevent blood clots and treat various cardiovascular diseases (Ashwood et al., 2004).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2, indicating that it can be harmful if swallowed and can cause eye irritation .

properties

IUPAC Name

2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(12)3-8(6)10(13,14)15/h1-3H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWDZDMRIGQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162448
Record name Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide

CAS RN

1311314-95-0
Record name Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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